

Application Note and Protocol: Formulation of Sustained-Release Morphine Sulfate Tablets

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Compound of Interest

Compound Name: *Morphine sulfate*

Cat. No.: *B1236521*

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Introduction

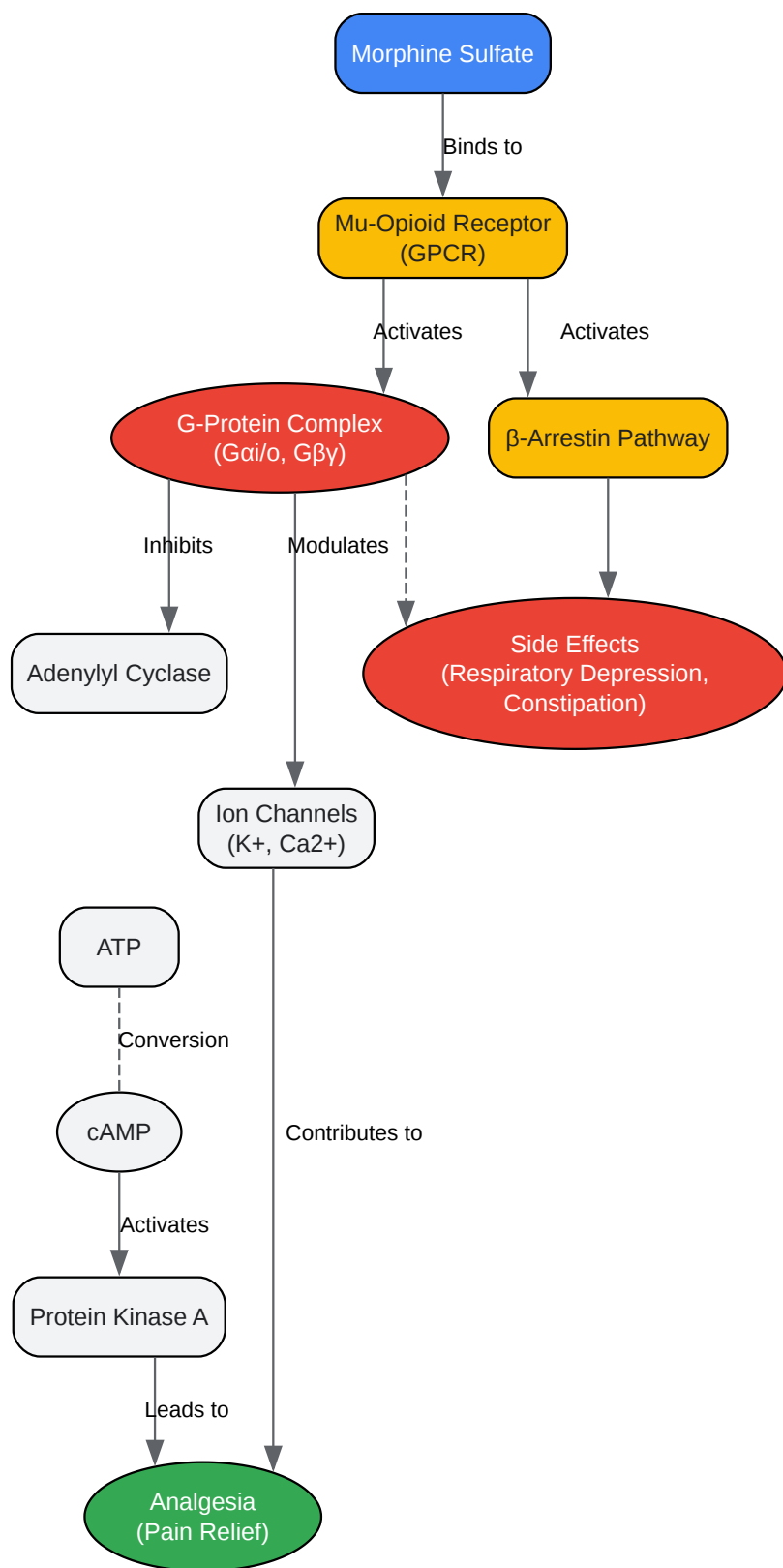
Morphine, a potent opioid analgesic, remains a cornerstone for managing severe, chronic pain. However, its short biological half-life of approximately 1.5 to 2.5 hours necessitates frequent dosing, which can lead to fluctuations in plasma concentration and decreased patient compliance.^[1] Sustained-release (SR) formulations of **morphine sulfate** are designed to address this challenge by maintaining therapeutic drug levels over an extended period, typically 12 or 24 hours, with once or twice daily dosing.^{[1][2]}

This document provides a comprehensive protocol for the formulation of sustained-release **morphine sulfate** tablets using a hydrophilic matrix system, a widely employed and robust method for controlling drug release.^[3] The protocol details the direct compression manufacturing process, key quality control tests, and analytical methodologies for product characterization.

Mechanism of Action: Morphine Signaling

Morphine exerts its analgesic effects primarily by acting as an agonist at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR) located in the central nervous system (CNS).^[4] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The activated G-protein (specifically the Gai/o subunit) inhibits adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.^{[6][7]} This cascade,

along with the modulation of ion channels, results in hyperpolarization of neurons and reduced neuronal excitability, thereby inhibiting the transmission of pain signals.[5][7]

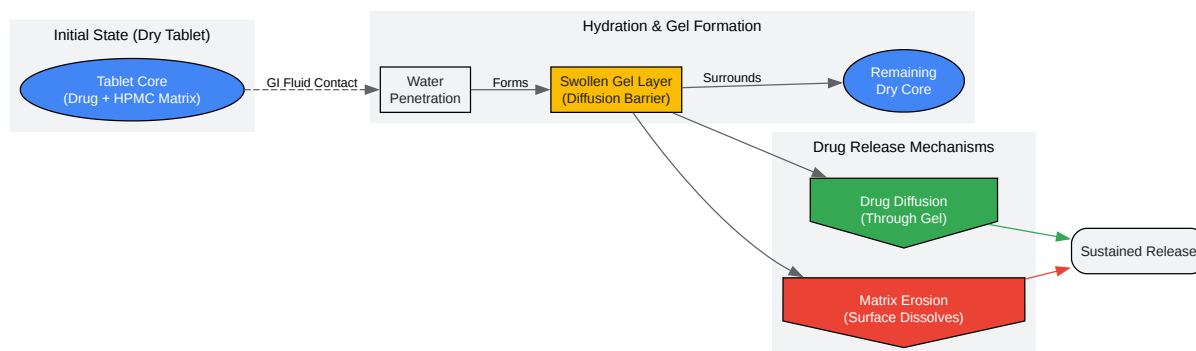


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Caption: Simplified signaling pathway of morphine via the mu-opioid receptor.

Sustained-Release Mechanism: Hydrophilic Matrix System

Hydrophilic matrix tablets are a common and effective platform for oral sustained-release dosage forms. The mechanism relies on a polymer, such as Hypromellose (Hydroxypropyl Methylcellulose, HPMC), which swells upon contact with gastrointestinal fluids to form a viscous gel layer on the tablet surface.[1][2][3] This gel layer acts as a diffusion barrier, controlling the rate at which the drug is released. Drug release is governed by two simultaneous processes: diffusion of the dissolved drug through the gel layer and erosion of the outer tablet surface.[3] The viscosity of the HPMC grade is a critical parameter; higher viscosity grades form a stronger gel, leading to a slower drug release rate.



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Caption: Logical workflow of drug release from a hydrophilic matrix tablet.

Experimental Protocols

Formulation of Sustained-Release Tablets (Direct Compression)

The direct compression method is a streamlined process for tablet manufacturing that involves blending the active pharmaceutical ingredient (API) with excipients and compressing the mixture directly. This avoids the complexities of wet or dry granulation.

Table 1: Exemplar Formulation Composition

Component	Function	Concentration Range (% w/w)
Morphine Sulfate	Active Ingredient	10 - 30
HPMC (e.g., K100M CR)	Release-Controlling Polymer	20 - 40
Microcrystalline Cellulose (MCC)	Filler / Binder	30 - 65
Colloidal Silicon Dioxide	Glidant	0.5 - 2
Magnesium Stearate	Lubricant	0.5 - 2

Protocol:

- Sieving: Pass all ingredients (except magnesium stearate) through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break up any agglomerates.
- Blending:
 - Place the sieved **morphine sulfate** and a portion of the microcrystalline cellulose into a V-blender or bin blender.
 - Mix for 10 minutes to create a premix. This geometric dilution step is crucial for ensuring content uniformity of a low-dose API.

- Add the remaining microcrystalline cellulose, HPMC, and colloidal silicon dioxide to the blender.
- Blend for an additional 15-20 minutes to achieve a homogenous powder mix.
- Lubrication:
 - Add the sieved magnesium stearate to the powder blend.
 - Mix for a final 3-5 minutes. Over-mixing with the lubricant can negatively impact tablet hardness and dissolution.
- Compression:
 - Transfer the final blend to a rotary tablet press fitted with appropriate tooling (e.g., 9 mm round, biconvex punches).
 - Compress the blend into tablets with target parameters for weight, hardness, and thickness. Adjust compression force as needed to meet these targets.

Quality Control Testing

Finished tablets must be evaluated to ensure they meet established quality standards.

Table 2: Quality Control Specifications for Sustained-Release Tablets

Test Parameter	Method / Apparatus	Typical Specification
Weight Variation	USP <905>	± 5% of average weight
Hardness	USP <1217> Tablet Breaking Force Tester	10 - 20 kp (kilopond) or ~98 - 196 N[8]
Friability	USP <1216> Friabilator	≤ 1.0% weight loss after 100 rotations[9][10]
Thickness	Caliper	± 5% of average thickness
Assay (Content)	HPLC-UV	90.0% - 110.0% of labeled amount[11]
Content Uniformity	USP <905> / HPLC-UV	Meets USP requirements (typically for doses < 50 mg)[8]

Protocols for Key Physical Tests:

- **Hardness Test:** Place a tablet diametrically between the platens of a calibrated hardness tester. Apply force until the tablet fractures. Record the breaking force for at least 10 tablets and calculate the average.[5][12]
- **Friability Test:** Accurately weigh a sample of tablets (for tablets ≤650 mg, use a sample as close to 6.5 g as possible; for tablets >650 mg, use 10 tablets).[9][13] Place them in the friability drum and rotate at 25 ±1 rpm for 100 revolutions.[9][13] Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss.

In-Vitro Dissolution Testing

Dissolution testing is critical for assessing the drug release profile of a sustained-release formulation and ensuring batch-to-batch consistency. It can also help predict in-vivo performance.

Table 3: USP Dissolution Test Protocol for Extended-Release **Morphine Sulfate**

Parameter	Condition
Apparatus	USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm.[14][15]
Media	Multiple media are used to simulate the pH range of the GI tract: - 900 mL of 0.1 N HCl (pH 1.2) for the first 1-2 hours. - 900 mL of pH 4.5 Acetate Buffer. - 900 mL of pH 6.8 Phosphate Buffer.[14]
Temperature	37 ± 0.5 °C
Sampling Times	1, 2, 4, 8, and 12 hours (or until ≥80% of the drug is released).[14][15][16]
Acceptance Criteria	Example criteria: - After 1 hour: Not more than 30% released. - After 4 hours: 40% - 65% released. - After 12 hours: Not less than 80% released. (Note: Specific criteria must be developed and validated for each formulation).

Alcohol Dose-Dumping Study: Due to the risk of rapid drug release ("dose dumping") in the presence of alcohol, regulatory agencies require additional dissolution testing in ethanol-containing media.[14] This is particularly critical for opioids.

- Protocol: Conduct dissolution in 900 mL of 0.1 N HCl with varying concentrations of alcohol (e.g., 5%, 20%, and 40% v/v).[14] Sample frequently (e.g., every 15 minutes for 2 hours) to assess for rapid initial release.

Assay and Content Uniformity by HPLC

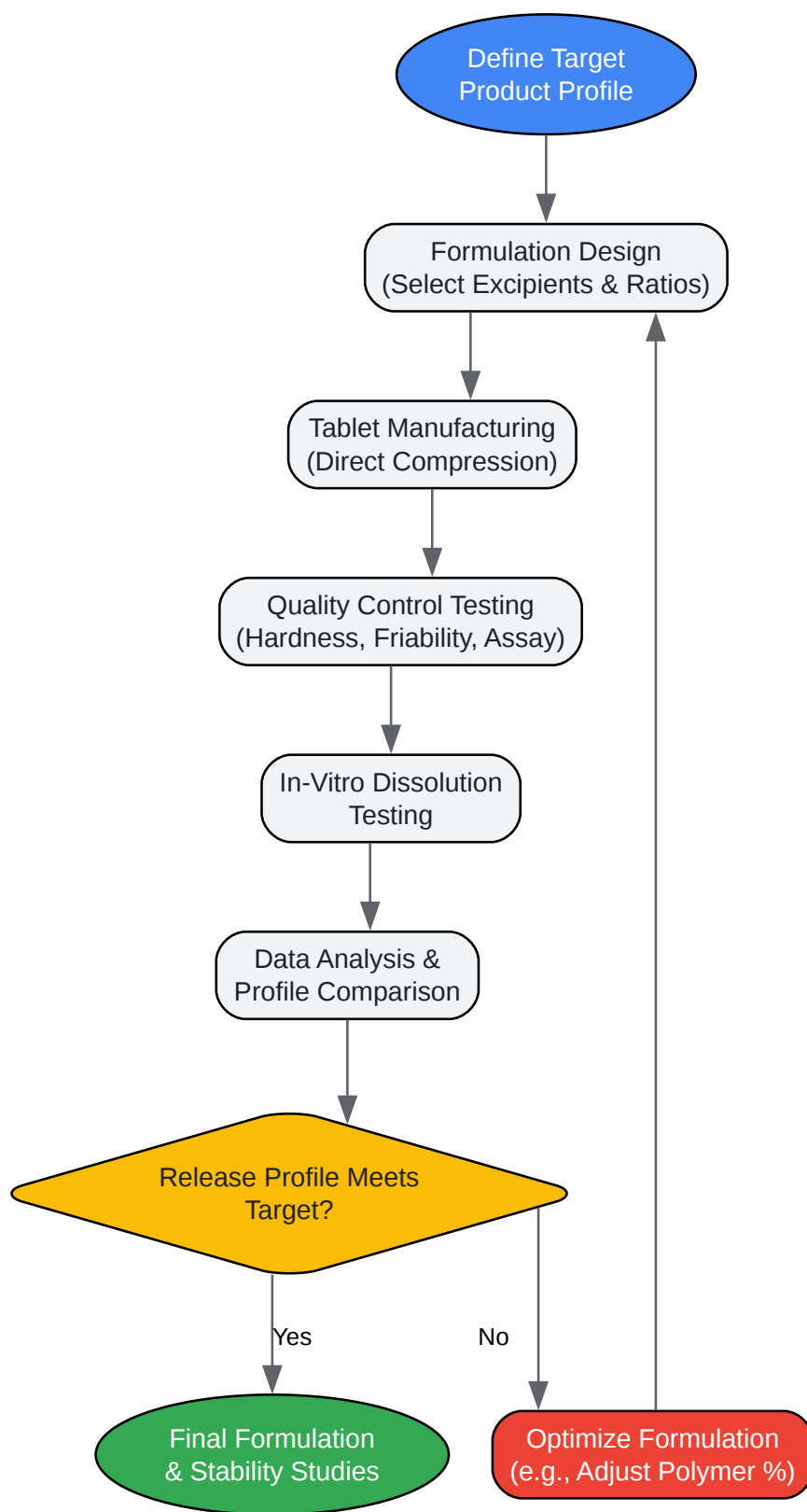
A validated High-Performance Liquid Chromatography (HPLC) method is required for the accurate quantification of **morphine sulfate** in the finished product and dissolution samples.

Table 4: HPLC Method Parameters for **Morphine Sulfate** Assay

Parameter	Condition
Column	Reversed-phase C18, 4.6 mm x 150 mm, 5 μ m particle size.[17]
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., sodium heptanesulfonate in water, pH adjusted to 2.6 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). [17][18]
Flow Rate	1.0 - 1.5 mL/min.[15][17]
Detection	UV at 230 nm.[17][18]
Injection Volume	20 μ L
Column Temperature	30 - 35 $^{\circ}$ C[17]
Retention Time	Typically ~5 minutes, but dependent on exact conditions.[11]

Formulation Development Workflow

The development of a sustained-release tablet is an iterative process involving formulation design, manufacturing, characterization, and optimization.



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Caption: Experimental workflow for developing a sustained-release tablet.

Conclusion

The development of a sustained-release **morphine sulfate** tablet using a hydrophilic matrix system offers a reliable method to improve therapeutic outcomes and patient compliance in chronic pain management. The protocols outlined in this document provide a framework for formulation, manufacturing, and quality control. Successful development requires careful selection of excipients, particularly the grade and concentration of the release-controlling polymer, and rigorous in-vitro characterization to ensure a consistent and appropriate drug release profile. All procedures should be conducted in accordance with current Good Manufacturing Practices (GMPs) and relevant pharmacopeial standards.

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